molecular formula C17H20N2OS2 B11146145 (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11146145
M. Wt: 332.5 g/mol
InChI Key: LOFUNYZNDVVFAT-PTNGSMBKSA-N
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Description

The compound (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a tetrahydroquinoline moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

The compound (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core and a tetrahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2OS2

Molecular Weight

332.5 g/mol

IUPAC Name

(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2OS2/c1-3-8-19-16(20)15(22-17(19)21)11-12-6-7-14-13(10-12)5-4-9-18(14)2/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-11-

InChI Key

LOFUNYZNDVVFAT-PTNGSMBKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)C)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2)N(CCC3)C)SC1=S

Origin of Product

United States

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